N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide
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Overview
Description
N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide is a complex organic compound that features an imidazole ring, a phenoxy group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with a halogenated pyridine derivative under basic conditions.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and solvent recycling to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors that contain active sites compatible with the imidazole and phenoxy groups.
Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-1H-imidazole: Similar imidazole ring structure but lacks the phenoxy and pyridine carboxamide groups.
N-(2-Phenoxyethyl)-1H-imidazole: Contains a phenoxy group but lacks the pyridine carboxamide moiety.
Uniqueness
N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide is unique due to its combination of an imidazole ring, a phenoxy group, and a pyridine carboxamide moiety. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .
Properties
IUPAC Name |
N-[2-(1H-imidazol-2-yl)ethyl]-3-phenoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(21-10-8-15-18-11-12-19-15)16-14(7-4-9-20-16)23-13-5-2-1-3-6-13/h1-7,9,11-12H,8,10H2,(H,18,19)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAPIKURKMRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC=C2)C(=O)NCCC3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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